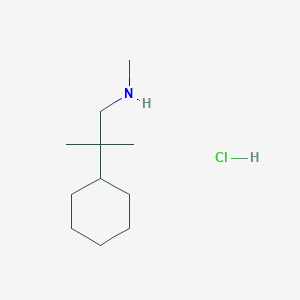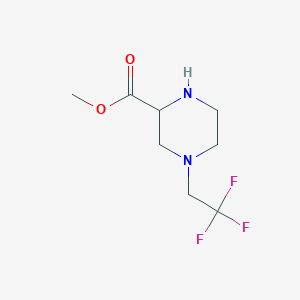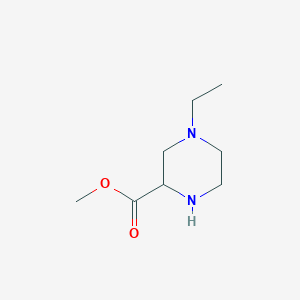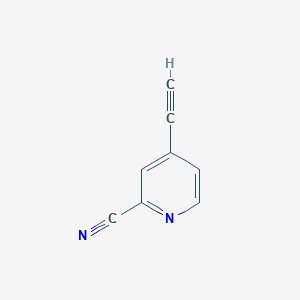
Clorhidrato de (2-ciclohexil-2-metilpropil)(metil)amina
Descripción general
Descripción
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inducción de Autofagia y Senescencia
En estudios celulares, se ha demostrado que CX-5461 induce la autofagia y la senescencia, pero no la apoptosis en ciertas líneas celulares. Esto sugiere su posible uso en la investigación del envejecimiento y terapias relacionadas con la vida útil celular .
Neoplasias Hematológicas
CX-5461 se encuentra actualmente en ensayos clínicos de fase 1 para neoplasias hematológicas. Ha demostrado eficacia contra las células de leucemia linfoblástica aguda con tratamiento transitorio .
Superación de la Resistencia a los Fármacos
Las investigaciones indican que CX-5461 puede desestabilizar las horquillas de replicación en los cánceres resistentes a los inhibidores de PARP, lo que sugiere su uso para superar la resistencia a los fármacos en los xenotrasplantes derivados de pacientes con cáncer de ovario seroso de alto grado (HGSOC) .
Sensibilización al Daño del ADN
En combinación con otros fármacos como talazoparib, se ha encontrado que CX-5461 inhibe sinérgicamente el crecimiento de organoides y líneas celulares al aumentar los niveles de daño del ADN, lo que es significativo para el tratamiento del cáncer de próstata resistente a la castración .
Xenotrasplantes Derivados de Pacientes
La combinación de CX-5461 con otros fármacos ha mostrado disminuciones significativas en el crecimiento de xenotrasplantes derivados de pacientes con cáncer de próstata resistente a la castración (CRPC) competente para la recombinación homóloga, incluidos varios subtipos .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound. Additionally, the presence of other molecules could either enhance or inhibit its action .
Propiedades
IUPAC Name |
2-cyclohexyl-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,9-12-3)10-7-5-4-6-8-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJVFNNKYAIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine](/img/structure/B1484511.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)





![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)

![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)
